

4-Hydroxy-2-pyrrolidone structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-2-pyrrolidone

Cat. No.: B119327

[Get Quote](#)

An In-Depth Technical Guide to the Structure and Stereochemistry of **4-Hydroxy-2-pyrrolidone**

Introduction: The Significance of a Chiral Scaffold

4-Hydroxy-2-pyrrolidone is a heterocyclic organic compound featuring a five-membered γ -lactam ring. While its core structure is seemingly simple, the presence of a stereocenter at the C4 position imbues it with significant chemical and biological importance. This chirality makes it a valuable building block, or chiral synthon, in the stereoselective synthesis of complex pharmaceutical agents and biologically active molecules.^[1] The precise three-dimensional arrangement of its atoms, particularly the hydroxyl group, dictates its reactivity and its ability to impart specific stereochemistry to target molecules, a critical factor in modern drug development where the efficacy and safety of a drug are often dependent on a single enantiomer.^[2] This guide provides a detailed examination of the structure, stereochemistry, synthesis, and characterization of **4-Hydroxy-2-pyrrolidone** for researchers and scientists in drug development.

Core Molecular Structure and Physicochemical Properties

4-Hydroxy-2-pyrrolidone, also known as β -Hydroxy- γ -butyrolactam, is composed of a pyrrolidin-2-one skeleton with a hydroxyl (-OH) substituent at the fourth carbon atom.^[3] The fundamental properties of this molecule are summarized below.

Property	Value	Source
Molecular Formula	C ₄ H ₇ NO ₂	[4]
Molecular Weight	101.10 g/mol	[4]
IUPAC Name	4-hydroxypyrrolidin-2-one	[5]
Melting Point	156-159 °C (for (R)-enantiomer)	[3]
LogP	-1.4	[4]

The core structure contains a secondary amide within the five-membered ring (a lactam) and a secondary alcohol. This combination of functional groups allows for extensive hydrogen bonding, contributing to its solid state at room temperature and its solubility in polar solvents.

Caption: General structure of **4-Hydroxy-2-pyrrolidone**.

The Critical Role of Stereochemistry

The carbon atom at position 4 is bonded to four different groups (a hydrogen atom, a hydroxyl group, the C3 methylene group, and the C5 methylene group), making it a chiral center.

Consequently, **4-Hydroxy-2-pyrrolidone** exists as a pair of enantiomers: (4R)-4-hydroxypyrrolidin-2-one and (4S)-4-hydroxypyrrolidin-2-one.

- (R)-(+)-4-Hydroxy-2-pyrrolidinone: Rotates plane-polarized light to the right (dextrorotatory). [\[4\]](#)
- (S)-(-)-4-Hydroxy-2-pyrrolidinone: Rotates plane-polarized light to the left (levorotatory). [\[6\]](#)

The stereochemical configuration is paramount, as it is essential for the biological activity of many drug candidates derived from this intermediate.[\[2\]](#) For instance, the (S)-enantiomer is a key precursor in the synthesis of compounds like Oxiracetam, which targets the central nervous system.[\[2\]](#)[\[7\]](#)

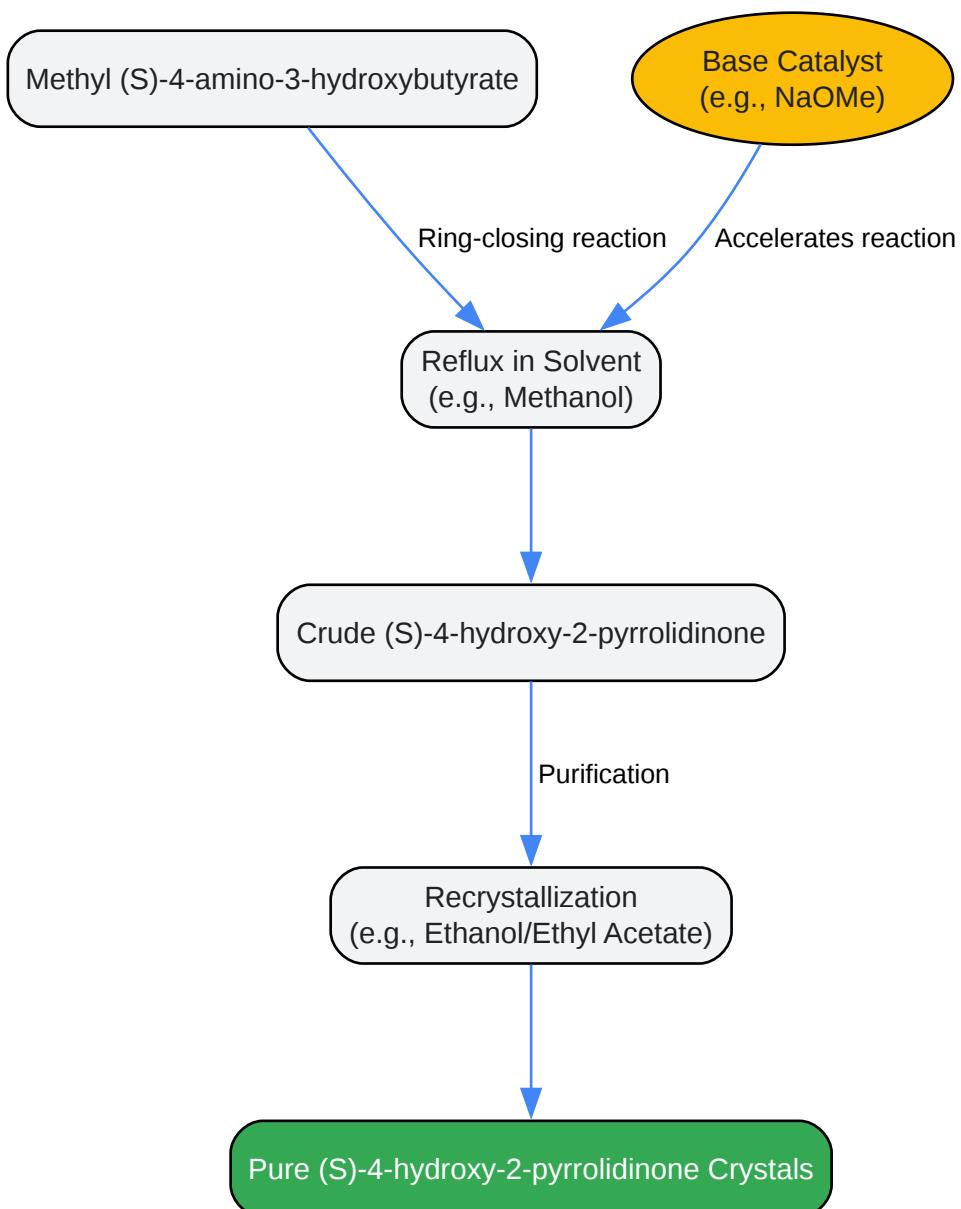
A mixture containing equal amounts of both enantiomers is known as a racemate or racemic mixture. Studies using differential scanning calorimetry, solid-state FTIR, and powder X-ray diffraction have demonstrated that **(±)-4-hydroxy-2-pyrrolidone** forms a racemic

conglomerate.[8][9] This is a mechanical mixture of separate crystals of the (R) and (S) enantiomers, rather than a racemic compound where both enantiomers are present in the same crystal lattice. This property is particularly important as it allows for the separation of the enantiomers from a racemic mixture via preferential crystallization.[8][9]

Caption: Enantiomers of **4-Hydroxy-2-pyrrolidone**.

Conformational Analysis: Ring Pucker

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. It typically exists in two predominant "envelope" pucker modes, where one atom is out of the plane of the other four.[10] The conformation is influenced by substituents on the ring. For proline derivatives, which are structurally analogous, it has been shown that the electronegativity and steric bulk of a substituent at the C4 position dictate the preferred pucker (C4-exo or C4-endo).[10][11] This conformational preference is crucial as it can influence the overall shape of a larger molecule, affecting its interaction with biological targets like enzymes or receptors.


Synthesis and Purification

The synthesis of **4-Hydroxy-2-pyrrolidone**, particularly in its enantiomerically pure forms, is a key challenge for medicinal chemists.

Synthetic Pathways

Several synthetic routes have been developed:

- **Ring-Closing Cyclization:** A common and efficient method involves the intramolecular cyclization of 4-amino-3-hydroxybutyric acid or its ester derivatives.[12] This reaction can be slow but is significantly accelerated by the addition of a base catalyst, leading to higher yields and selectivity.[12] The starting materials can be sourced from chiral pools or synthesized via asymmetric methods to yield optically active products.
- **Regioselective Reduction:** Another approach starts from tetramic acid (pyrrolidine-2,4-dione) intermediates, which are derived from N-protected amino acids.[1][13] The tetramic acids undergo a regioselective reduction, typically using a reducing agent like sodium borohydride (NaBH_4), to yield the desired **4-hydroxy-2-pyrrolidone**.[1][13]

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and purification.

Experimental Protocol: Synthesis and Purification

The following protocol is a representative example of the base-catalyzed synthesis and subsequent purification of optically active **4-hydroxy-2-pyrrolidone**, adapted from established methodologies.[\[12\]](#)

Objective: To synthesize (S)-4-hydroxy-2-pyrrolidinone via base-catalyzed cyclization of methyl (S)-4-amino-3-hydroxybutyrate.

Materials:

- Methyl (S)-4-amino-3-hydroxybutyrate
- Methanol (anhydrous)
- Sodium methoxide (catalytic amount)
- Ethanol
- Ethyl acetate
- Standard laboratory glassware for reflux and crystallization

Procedure:

- Reaction Setup: Dissolve methyl (S)-4-amino-3-hydroxybutyrate in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
- Catalyst Addition: Add a catalytic amount of sodium methoxide to the solution. Causality: The base deprotonates the amine or hydroxyl group, facilitating the nucleophilic attack on the ester carbonyl to initiate cyclization. This significantly increases the reaction rate compared to simple thermal cyclization.
- Cyclization: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Distill off the methanol under reduced pressure to obtain the crude product as a crystalline solid.
- Purification via Recrystallization: a. Dissolve the crude solid in a minimal amount of hot ethanol. Trustworthiness: Using a minimal volume ensures the solution is saturated, which is essential for maximizing crystal yield upon cooling. b. To the hot solution, add ethyl acetate as an anti-solvent until slight turbidity is observed. Causality: 4-hydroxy-2-pyrrolidinone is less soluble in the ethanol/ethyl acetate mixture than in pure ethanol. The anti-solvent

reduces the solubility, inducing crystallization. c. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. d. Collect the precipitated crystals by vacuum filtration. e. Wash the crystals with a cold ethanol-ethyl acetate mixture to remove any soluble impurities. f. Dry the crystals under vacuum to obtain pure (S)-4-hydroxy-2-pyrrolidinone.

Spectroscopic and Analytical Characterization

The structure and purity of **4-Hydroxy-2-pyrrolidone** are confirmed using a combination of spectroscopic methods.

Technique	Expected Observations
¹ H NMR	Signals corresponding to protons on the pyrrolidone ring and the hydroxyl group. Key signals include the methine proton at C4 (adjacent to the -OH group) and the two diastereotopic protons at C3 and C5.[4][14]
¹³ C NMR	Characteristic peaks for the carbonyl carbon (C2, ~175-180 ppm), the hydroxyl-bearing carbon (C4, ~60-70 ppm), and the other two ring carbons (C3, C5).[4]
FTIR	Broad absorption band for the O-H stretch (~3200-3500 cm ⁻¹), N-H stretch (~3100-3300 cm ⁻¹), and a strong absorption for the C=O (amide) stretch (~1650-1700 cm ⁻¹).[8][9]
Mass Spectrometry	Molecular ion peak (M ⁺) or protonated molecular ion peak ([M+H] ⁺) corresponding to the molecular weight (101.10 g/mol).
X-ray Crystallography	Provides definitive proof of the solid-state structure, including the absolute configuration of a single enantiomer and the packing arrangement in the crystal lattice.[8][15]

Conclusion

4-Hydroxy-2-pyrrolidone is more than a simple heterocyclic molecule; it is a sophisticated chiral tool for the construction of complex, life-saving pharmaceuticals. Its stereochemistry is the defining feature that governs its utility. A thorough understanding of its three-dimensional structure, conformational preferences, and the methods for its stereoselective synthesis and purification is essential for any researcher or scientist working in the field of medicinal chemistry and drug development. The self-validating protocols for its synthesis and the robust analytical methods for its characterization ensure that this vital building block can be produced and utilized with the high degree of purity and stereochemical integrity required for pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. nbinno.com [nbinno.com]
- 3. (R)-(+)-4-羟基-2-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (R)-(+)-4-Hydroxy-2-pyrrolidinone | C4H7NO2 | CID 185505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-2-pyrrolidinone | C4H7NO2 | CID 152807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pyrrolidinone, 4-hydroxy-, (4S)- | C4H7NO2 | CID 155084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-4-Hydroxy-2-pyrrolidinone | 68108-18-9 [chemicalbook.com]
- 8. Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidone - Google Patents [patents.google.com]
- 13. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Hydroxy-2-pyrrolidone structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119327#4-hydroxy-2-pyrrolidone-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com